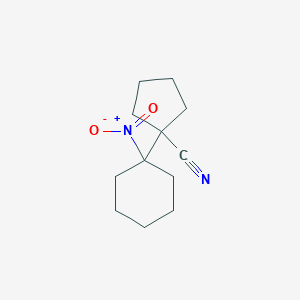
1-(1-Nitrocyclohexyl)cyclopentane-1-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Nitrocyclohexyl)cyclopentane-1-carbonitrile is a chemical compound characterized by its unique structure, which includes a nitro group attached to a cyclohexyl ring and a carbonitrile group attached to a cyclopentane ring
Preparation Methods
The synthesis of 1-(1-Nitrocyclohexyl)cyclopentane-1-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the nitration of cyclohexane followed by the introduction of the carbonitrile group through a series of substitution reactions. The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale nitration and substitution processes, utilizing advanced equipment to maintain reaction conditions and optimize production efficiency .
Chemical Reactions Analysis
1-(1-Nitrocyclohexyl)cyclopentane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction of the nitro group can yield amines, which are valuable intermediates in organic synthesis.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro or carbonitrile groups are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide.
Scientific Research Applications
1-(1-Nitrocyclohexyl)cyclopentane-1-carbonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism by which 1-(1-Nitrocyclohexyl)cyclopentane-1-carbonitrile exerts its effects involves interactions with specific molecular targets. The nitro group can undergo redox reactions, influencing cellular oxidative stress pathways. The carbonitrile group can interact with enzymes and proteins, potentially inhibiting or modifying their activity. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
1-(1-Nitrocyclohexyl)cyclopentane-1-carbonitrile can be compared with other similar compounds, such as:
Cyclopentanecarbonitrile: Lacks the nitro group, making it less reactive in redox reactions.
Cyclohexanecarbonitrile: Similar structure but without the cyclopentane ring, leading to different chemical properties.
Properties
CAS No. |
87740-95-2 |
|---|---|
Molecular Formula |
C12H18N2O2 |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
1-(1-nitrocyclohexyl)cyclopentane-1-carbonitrile |
InChI |
InChI=1S/C12H18N2O2/c13-10-11(6-4-5-7-11)12(14(15)16)8-2-1-3-9-12/h1-9H2 |
InChI Key |
JBCOJRNEBLIGMG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C2(CCCC2)C#N)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















